3-(4-Cyanophenoxy)benzoic acid
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Overview
Description
3-(4-Cyanophenoxy)benzoic acid: is an organic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a cyanophenoxy group at the third position. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of 3-(4-Cyanophenoxy)benzoic acid is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
This compound interacts with its target, the PDE4 enzyme, by inhibiting its activity . This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP) . Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins .
Biochemical Pathways
The action of this compound affects the cAMP-PDE4 pathway . By inhibiting PDE4, the compound increases cAMP levels, which in turn inhibits the NF-kB pathway . This results in the suppression of pro-inflammatory mediators, impacting the inflammatory response .
Pharmacokinetics
The compound’s molecular weight of 23923 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation . By inhibiting PDE4 and increasing cAMP levels, the compound suppresses the release of pro-inflammatory mediators . This can lead to a decrease in inflammation and symptoms associated with inflammatory conditions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenoxy)benzoic acid typically involves the reaction of 4-cyanophenol with 3-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Cyanophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
3-(4-Cyanophenoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties
Comparison with Similar Compounds
4-Cyanophenol: Shares the cyanophenoxy group but lacks the benzoic acid moiety.
3-Bromobenzoic acid: Contains the benzoic acid moiety but lacks the cyanophenoxy group.
4-Cyanobenzoic acid: Contains both the cyanophenyl and benzoic acid moieties but in different positions.
Uniqueness: 3-(4-Cyanophenoxy)benzoic acid is unique due to the specific positioning of the cyanophenoxy group on the benzoic acid framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(4-cyanophenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKSUIJUHZJOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965574 |
Source
|
Record name | 3-(4-Cyanophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5128-55-2 |
Source
|
Record name | 3-(4-Cyanophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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